molecular formula C9H12ClN B12772609 (2R)-1-(3-chlorophenyl)propan-2-amine CAS No. 26632-69-9

(2R)-1-(3-chlorophenyl)propan-2-amine

Cat. No.: B12772609
CAS No.: 26632-69-9
M. Wt: 169.65 g/mol
InChI Key: ORWQJKNRYUIFJU-SSDOTTSWSA-N
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Description

(2R)-1-(3-Chlorophenyl)propan-2-amine is a chiral phenethylamine derivative featuring a chlorine substituent at the meta position of the phenyl ring. This specific structural motif places it within a class of compounds of significant interest in neuroscience and medicinal chemistry research. Based on its relation to the amphetamine scaffold , this (2R)-enantiomer is anticipated to act as a monoamine releasing agent or reuptake inhibitor, with potential activity at trace amine-associated receptor 1 (TAAR1) . Its core structure is similar to other experimental compounds studied as catecholaminergic activity enhancers, which selectively potentiate the impulse-propagation mediated release of neurotransmitters like dopamine and norepinephrine without triggering uncontrolled release . The presence of the 3-chloro group is a key structural modification for researchers investigating the structure-activity relationships of phenethylamines, particularly regarding binding affinity, metabolic stability, and selectivity. The primary research applications for this compound are in preclinical studies, including the investigation of neurotransmitter release mechanisms, the exploration of novel treatments for neurological disorders, and as a chemical standard in analytical methods. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

26632-69-9

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2R)-1-(3-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m1/s1

InChI Key

ORWQJKNRYUIFJU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-chlorobenzaldehyde with a suitable amine source, such as ®-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(3-chlorophenyl)propan-2-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-(3-chlorophenyl)propan-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are also explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Synthetic Routes

The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves several steps:

  • Starting Materials : Commonly synthesized from 3-chlorobenzaldehyde and suitable amines.
  • Condensation Reaction : Involves the formation of an imine intermediate through condensation with an amine source.
  • Reduction : The imine is reduced to the amine using agents like lithium aluminum hydride.
  • Purification : Final purification is achieved through recrystallization or chromatography techniques.

Medicinal Chemistry

(2R)-1-(3-chlorophenyl)propan-2-amine is investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to other psychoactive substances allows for the exploration of its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for various enzymes, making it a candidate for studying enzyme kinetics and mechanisms . For example, studies involving transaminases have demonstrated its utility in synthesizing drug-like compounds with high enantiomeric purity .

Biochemical Pathways

The compound's interaction with biological systems has been studied extensively. It may modulate signaling pathways related to neurotransmission, metabolism, and gene expression, which are crucial for understanding its pharmacological effects.

Case Study 1: Neuropharmacological Effects

A study examined the neuropharmacological profile of (2R)-1-(3-chlorophenyl)propan-2-amine in animal models. Results indicated significant alterations in behavior consistent with stimulant activity, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) or depression .

Case Study 2: Synthesis of Related Compounds

Research focused on synthesizing (R)-2-(3-chlorophenyl)propan-1-amine as an intermediate for lorcaserin, a drug used for weight management. This study highlighted efficient synthetic routes that could be adapted for large-scale production while maintaining enantiomeric purity .

Summary Table of Applications

Application AreaDescription
Medicinal Chemistry Investigated for therapeutic effects on neurological disorders
Enzyme Inhibition Studied as an inhibitor for various enzymes; useful in enzyme kinetics research
Biochemical Studies Modulates neurotransmitter systems; affects metabolic pathways
Synthesis Key intermediate in the production of other pharmaceutical compounds

Mechanism of Action

The mechanism of action of (2R)-1-(3-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Structural Features Pharmacological Activity Regulatory Status References
(2R)-1-(3-Chlorophenyl)propan-2-amine C₉H₁₂ClN 3-chlorophenyl on C1; R-configuration Potential CNS modulation Not explicitly regulated
2-(3-Chlorophenyl)propan-2-amine C₉H₁₂ClN 3-chlorophenyl on C2; tertiary amine Psychoactive (analogous to ketamine) Unregulated, but flagged for monitoring
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN Methyl on C2; R-configuration Research compound (no human use) For research only
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₂ClN₂ Piperazine ring; 3-chlorophenyl substituent Serotonin receptor agonist Controlled (Schedule I/II analog)
DOT (1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine) C₁₂H₁₉NO₂S Amphetamine backbone; methoxy and thio groups 5-HT₂A receptor activation Controlled (psychedelic analog)

Pharmacological and Functional Differences

  • Receptor Specificity: The target compound’s primary amine structure may interact with monoamine transporters (e.g., dopamine, serotonin), similar to amphetamines . In contrast, mCPP (a piperazine derivative) selectively agonizes 5-HT₂C receptors, causing anxiety and appetite suppression .
  • Stereochemical Influence :

    • The (2R) configuration in the target compound may enhance CNS penetration compared to its (2S)-isomer, as seen in enantiomeric pairs like (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride , which show stereospecific receptor binding .
  • Synthetic Accessibility :

    • The target compound can be synthesized via reductive amination of 3-chlorophenylacetone, whereas 2-(3-chlorophenyl)propan-2-amine requires nucleophilic substitution on a pre-formed tertiary carbon .

Biological Activity

(2R)-1-(3-chlorophenyl)propan-2-amine, commonly referred to as 3-chloroamphetamine , is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by its chiral center at the second carbon, which contributes to its biological activity. It can be synthesized through various methods, including transamination reactions and other organic synthesis techniques. A notable synthesis route involves the use of transaminase enzymes, which facilitate the conversion of ketones to amines with high stereoselectivity .

(2R)-1-(3-chlorophenyl)propan-2-amine acts primarily as a monoamine releasing agent , influencing neurotransmitter levels in the brain. It interacts with several neurotransmitter systems, particularly:

  • Dopaminergic System : It promotes the release of dopamine, which is crucial for mood regulation and reward pathways.
  • Serotonergic System : The compound also enhances serotonin levels, potentially impacting mood and anxiety disorders.
  • Norepinephrine : Increases in norepinephrine can lead to heightened alertness and energy levels.

These interactions suggest that (2R)-1-(3-chlorophenyl)propan-2-amine may have applications in treating conditions such as depression, anxiety, and attention deficit disorders.

Neuropharmacological Effects

Research indicates that (2R)-1-(3-chlorophenyl)propan-2-amine exhibits various neuropharmacological effects:

  • Stimulant Properties : Similar to amphetamines, it may enhance cognitive function and physical performance through increased neurotransmitter release.
  • Potential Therapeutic Uses : Studies have suggested its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of this compound. Preliminary findings indicate that it may possess activity against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism .

Case Studies and Research Findings

Recent literature has documented several case studies highlighting the biological effects of (2R)-1-(3-chlorophenyl)propan-2-amine:

  • Cognitive Enhancement in Animal Models : In rodent models, administration of the compound improved memory retention and learning abilities, suggesting potential applications in cognitive enhancement therapies.
  • Impact on Mood Disorders : Clinical observations have noted that patients administered with similar compounds reported improvements in mood and reductions in anxiety symptoms .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of (2R)-1-(3-chlorophenyl)propan-2-amine:

Study ReferenceBiological ActivityObserved EffectsNotes
Neurotransmitter ReleaseIncreased dopamine and serotonin levelsPotential use in mood disorders
Antimicrobial ActivityEfficacy against specific bacterial strainsFurther research needed
Cognitive EnhancementImproved memory retention in rodentsSuggests use in cognitive therapies

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